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Imidazo[2,1-b]benzothiazole-3-thiol

Cat. No.: B571728
CAS No.: 113707-97-4
M. Wt: 206.281
InChI Key: ISNANDCYNWBNQE-UHFFFAOYSA-N
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Description

Significance of the Imidazo[2,1-b]benzothiazole (B1198073) Scaffold in Heterocyclic Chemistry

The Imidazo[2,1-b]benzothiazole core is a noteworthy heterocyclic system due to the fusion of a benzene (B151609) ring with a thiazole (B1198619) ring, which in turn is fused with an imidazole (B134444) ring. tandfonline.com This amalgamation of three distinct aromatic rings into a single, rigid structure confers upon it a unique electronic and steric profile. Heterocyclic compounds containing nitrogen, sulfur, and a thiazole moiety are central to many biologically active compounds. tandfonline.com The benzothiazole (B30560) portion of the scaffold is a common feature in a number of pharmacologically significant molecules. tandfonline.com

The development of efficient synthetic routes to Imidazo[2,1-b]benzothiazoles has been a key focus of research. thieme-connect.comacs.orgresearchgate.net These methods often involve the reaction of substituted 2-aminobenzothiazoles with various reagents to construct the fused imidazole ring. researchgate.netnih.gov The versatility of this scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of its chemical and physical properties. acs.orgresearchgate.netnih.gov This structural diversity has made the Imidazo[2,1-b]benzothiazole system a valuable platform in the exploration of new chemical entities. rsc.orgresearchgate.net

Academic Importance of the 3-Thiol Moiety in Chemical Transformations

The introduction of a thiol (-SH) group at the 3-position of the Imidazo[2,1-b]benzothiazole scaffold introduces a highly reactive and versatile functional group. ebsco.com Thiols, the sulfur analogs of alcohols, exhibit distinct chemical properties. ebsco.comwikipedia.org The sulfur atom in the thiol group is less basic but more nucleophilic than the oxygen in an alcohol. masterorganicchemistry.com This heightened nucleophilicity allows the thiol group to readily participate in a variety of chemical reactions, making it a valuable handle for further molecular modifications. ebsco.comcreative-proteomics.com

One of the most significant reactions of thiols is their oxidation to form disulfides (-S-S-). ebsco.comchemistrysteps.com This reversible reaction is crucial in various chemical and biological contexts. chemistrysteps.com Furthermore, the thiol group's reactivity extends to nucleophilic substitution and addition reactions. creative-proteomics.comchemistrysteps.com The deprotonated form of a thiol, the thiolate anion (R-S⁻), is an even more potent nucleophile. masterorganicchemistry.comnih.gov This reactivity allows for the facile attachment of the Imidazo[2,1-b]benzothiazole-3-thiol core to other molecules through the formation of thioether linkages. masterorganicchemistry.com The unique reactivity of the thiol group makes it a key player in the design and synthesis of complex molecules. nih.govacs.org

Overview of Research Trajectories for this compound and its Derivatives

Research surrounding this compound and its derivatives has largely been driven by the potential to generate novel compounds with interesting chemical properties and biological activities. The core scaffold itself has been investigated for a wide range of applications, and the introduction of the reactive thiol group opens up new avenues for creating diverse molecular libraries. rsc.orgresearchgate.netnih.gov

A significant area of research has been the synthesis of various derivatives by exploiting the reactivity of the thiol group. These synthetic efforts aim to explore the structure-activity relationships of the resulting compounds. researchgate.netnih.gov For instance, derivatives of the parent Imidazo[2,1-b]benzothiazole scaffold have been prepared and evaluated for various biological activities. nih.govnih.govnih.gov While this article does not delve into the specifics of these applications, the underlying synthetic chemistry highlights the importance of the thiol functionality as a key reactive center for derivatization. The exploration of new synthetic methodologies to create these derivatives remains an active area of chemical research. thieme-connect.comacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S2 B571728 Imidazo[2,1-b]benzothiazole-3-thiol CAS No. 113707-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113707-97-4

Molecular Formula

C9H6N2S2

Molecular Weight

206.281

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-1-thiol

InChI

InChI=1S/C9H6N2S2/c12-8-5-10-9-11(8)6-3-1-2-4-7(6)13-9/h1-5,12H

InChI Key

ISNANDCYNWBNQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N3C(=CN=C3S2)S

Synonyms

Imidazo[2,1-b]benzothiazole-3-thiol

Origin of Product

United States

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For imidazo[2,1-b]benzothiazole (B1198073) derivatives, DFT studies have been instrumental in elucidating their electronic structure and understanding reaction mechanisms at a molecular level.

DFT calculations have been employed to analyze the electronic characteristics of various imidazo[2,1-b]benzothiazole derivatives. These analyses often focus on the distribution of electron density and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In a study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, DFT calculations were performed using the B3LYP method with a 6-311G(d,p) basis set. nih.gov The analysis of the electronic structures revealed that the introduction of different substituents, particularly halogens, had a significant impact on the electron-withdrawing effects, which in turn influenced the biological activity of the compounds. nih.gov Molecular Electrostatic Potential (MESP) studies further supported these findings by showing a distinct electron density distribution, which is a key factor in the observed bioactivity. nih.gov

For a series of 3-aryl-5,6-dihydroimidazo[2,1-b] nih.govnih.govthiazoles, DFT calculations at the B3LYP/6-311++G(d,p) level were used to assess their reactivity. researchgate.net The calculated HOMO energies for the most active antioxidant compounds (4e-g) were found to increase in the order of 4g > 4e > 4f, indicating that compound 4f is the most effective electron donor among them. researchgate.net The energy gap between HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity.

Table 1: Calculated Electronic Properties of Selected Imidazo[2,1-b]thiazole (B1210989) Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
4e -5.42 -1.98 3.44
4f -5.51 -2.01 3.50
4g -5.39 -1.96 3.43

Data derived from a study on 3-aryl-5,6-dihydroimidazo[2,1-b] nih.govnih.govthiazoles. researchgate.net

Computational methods, particularly DFT, are also used to explore the mechanisms of chemical reactions involving the imidazo[2,1-b]benzothiazole core. For instance, the synthesis of 2-(3-oxobenzimidazo[2,1-b]thiazol-2(3H)-ylidene)acetates has been analyzed computationally to understand the regiospecificity of the reaction. researchgate.net These studies can map out the energy profiles of different reaction pathways, identify transition states, and predict the most likely products, thereby guiding synthetic strategies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an imidazo[2,1-b]benzothiazole derivative, might interact with a biological target, typically a protein.

Molecular docking studies have been crucial in identifying and characterizing the interactions between imidazo[2,1-b]benzothiazole derivatives and their protein targets. In a study targeting the anti-tubercular activity of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides, docking was used to assess potential interactions with key enzymes in Mycobacterium tuberculosis. nih.gov The results provided insights into the binding modes and helped to rationalize the observed structure-activity relationships, where certain substitutions led to enhanced biological activity. nih.gov

Similarly, for a series of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates, molecular docking was employed to understand their binding modes with the tubulin protein, a target for anticancer agents. nih.gov These simulations can reveal specific interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex. For example, in a study of imidazo[2,1-b]benzothiazole derivatives as potential allosteric inhibitors of the glucocorticoid receptor, docking revealed that the nitrile substituents of some compounds formed a hydrogen bond with a histidine residue (His726). nih.gov

A key application of molecular docking is the characterization of the active binding site of a target protein. By analyzing the docked poses of a series of active compounds, researchers can build a model of the pharmacophore, which describes the essential features required for binding and biological activity.

In research on novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole with antioxidant activity, docking studies were performed on human peroxiredoxin 5. researchgate.net This allowed for the exploration of possible interactions within the active site of the enzyme. researchgate.net In another example, docking studies on the most active compound from a library screened against the glucocorticoid receptor identified three potential binding pockets. nih.gov Based on the high density of hydrogen bond donor residues in these pockets, new analogs were designed with improved binding energies. nih.gov

In Silico Predictions for Compound Development

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital in the early stages of drug development. These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

For various series of imidazo[2,1-b]thiazole derivatives, in silico ADME predictions have been carried out to assess their drug-likeness. researchgate.netbiointerfaceresearch.com These studies evaluate parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, often in the context of rules like Lipinski's Rule of Five. For instance, a study on antioxidant imidazo[2,1-b]thiazole derivatives included virtual ADME studies to establish a relationship between the biological, electronic, and physicochemical properties of the target compounds. researchgate.net Such predictive models are crucial for prioritizing which compounds should be synthesized and tested, thereby streamlining the drug discovery process.

Table 2: List of Mentioned Compounds

Compound Name
Imidazo[2,1-b]benzothiazole-3-thiol
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide
3-aryl-5,6-dihydroimidazo[2,1-b] nih.govnih.govthiazole (B1198619)
benzo[d]imidazo[2,1-b]thiazole-chalcone
imidazo[2,1-b]benzoimidazole
2-(3-oxobenzimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate
oxo-hydrazone derivatives of imidazo[2,1-b]thiazole

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used in drug discovery to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. These assessments are typically based on the compound's physicochemical properties and structural features. One of the most well-known frameworks is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Studies on various imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have shown that these compounds generally exhibit drug-like behavior. rsc.org For instance, in silico predictions for a series of these derivatives indicated that most analogues complied with Lipinski's Rule of Five, with molecular weights, logP values, and hydrogen bond donor/acceptor counts falling within the acceptable ranges. rsc.org Furthermore, assessments based on Veber's rule, which considers the number of rotatable bonds and polar surface area, also suggested good oral bioavailability for these classes of compounds. rsc.org

Table 1: Representative Drug-Likeness Parameters for Imidazo[2,1-b]benzothiazole Derivatives

ParameterTypical Value for DerivativesLipinski's Guideline
Molecular Weight ( g/mol )< 500≤ 500
logP< 5≤ 5
Hydrogen Bond Donors0-2≤ 5
Hydrogen Bond Acceptors2-4≤ 10

Note: This table represents typical values found for derivatives of the core scaffold and not specific data for this compound.

Drug-Score Evaluation

For a series of new imidazo[2,1-b]thiazole derivatives, in silico studies revealed promising drug-scores for the most potent compounds against melanoma cell lines. nih.gov Similarly, evaluations of other heteroaryl benzothiazole (B30560) derivatives have shown good to excellent drug-likeness scores, indicating their potential as viable drug candidates. mdpi.com While a specific drug-score for this compound is not documented, the favorable scores of its structural relatives suggest that this compound could also possess a promising profile.

Table 2: Illustrative Drug-Score and Contributing Factors for a Hypothetical Imidazo[2,1-b]benzothiazole Derivative

PropertyContribution to Drug-Score
Drug-LikenessPositive
cLogPNeutral to slightly negative if high
Aqueous Solubility (logS)Positive
Molecular WeightPositive if within range
Toxicity RisksNegative

Note: This table is illustrative and does not represent actual data for this compound.

Quantum Chemical and Theoretical Charge Density Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and properties of molecules. These methods can be used to calculate various parameters, including the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. This information is invaluable for understanding how a molecule might interact with biological targets.

For example, computational and experimental analyses of benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives have utilized DFT to understand their regioselective synthesis. researchgate.net These studies involve calculating bond lengths and charge distributions to explain the observed chemical reactivity. researchgate.net In other research on related heterocyclic systems, theoretical charge density analysis has been used to identify the most basic centers in the molecule, which is crucial for understanding potential protonation states and interactions with biological macromolecules.

Academic Research Applications and Structure Activity Relationships of Imidazo 2,1 B Benzothiazole 3 Thiol Derivatives in Vitro Focus

Research in Antimicrobial Agents

Derivatives of imidazo[2,1-b]benzothiazole (B1198073) have been extensively investigated for their potential as antimicrobial agents, showing promise against a variety of bacterial and fungal pathogens.

In Vitro Antibacterial Activity

The antibacterial potential of imidazo[2,1-b]benzothiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies have shown that the nature and position of substituents on the benzothiazole (B30560) and imidazole (B134444) rings play a crucial role in determining the antibacterial efficacy.

A novel series of 2,3-diaryl-substituted imidazo[2,1-b]benzothiazoles demonstrated significant in-vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug ampicillin. nih.gov Among the synthesized compounds, derivatives 13d , 13h , and 13m were identified as having excellent antibacterial profiles. nih.gov The investigation highlighted that these compounds warrant further consideration as potential antimicrobial agents. nih.govresearchgate.net

Another study focused on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives. Using the broth dilution method with ciprofloxacin (B1669076) as a standard, it was found that 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide exhibited the most significant antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov

Furthermore, research on imidazo[2,1-b]benzothiazole derivatives bearing different substituents has shown that compounds with bromo-fluoro substitutions on the aryl groups can significantly enhance antimicrobial activity. nih.gov For instance, compounds 6c , 7a , 10b , 11a , 12b , 14a , 14b , 15a , and 15b from one study showed strong inhibition of various bacterial strains. nih.gov

The following table summarizes the in vitro antibacterial activity of selected Imidazo[2,1-b]benzothiazole derivatives.

Compound/DerivativeBacterial Strain(s)Key FindingsReference(s)
2,3-diaryl-substituted imidazo[2,1-b]benzothiazoles (13d, 13h, 13m)S. aureus, B. subtilis, E. coli, P. aeruginosaExhibited excellent antibacterial activity compared to ampicillin. nih.govresearchgate.net
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideS. aureus, B. subtilisShowed significant activity with MIC values of 6.25 µg/mL. nih.gov
Imidazo[2,1-b]benzothiazole derivatives with bromo-fluoro substituents (6c, 7a, 10b, 11a, 12b, 14a, 14b, 15a, 15b)Various Gram-positive and Gram-negative bacteriaExerted strong inhibition compared to control antibiotics. nih.gov
2-methyl-5-nitroimidazole derivative 5aMethicillin-resistant S. aureus (MRSA), B. typhiShowed superior inhibitory activity with MIC values of 4 µg/mL and 1 µg/mL, respectively. researchgate.net

In Vitro Antifungal Activity

The antifungal properties of imidazo[2,1-b]benzothiazole derivatives have also been a subject of significant research interest. These compounds have been tested against various pathogenic fungal strains.

In a study evaluating a series of diaryl imidazo[2,1-b]benzothiazole derivatives, several compounds exhibited excellent antifungal activity. researchgate.net The disc diffusion method was used to screen against Aspergillus flavus, Aspergillus niger, and Candida albicans, with clotrimazole (B1669251) as the standard drug. Compounds 8k , 8l , 8m , 8n , 8q , 8r , and 8y were particularly potent. researchgate.net

Another study reported that new imidazo[2,1-b] tandfonline.comnih.govbenzothiazole derivatives, specifically compounds 6c , 7a , 10b , 11a , 12b , 14a , 14b , 15a , and 15b , demonstrated strong inhibition of fungal strains when compared to the antifungal agent fluconazole. nih.gov The nature of the substituents on the aryl groups was found to be a key determinant of their activity. nih.gov

Research has also shown that Mannich bases of imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazoles, which are structurally related to the core scaffold, possess impressive antifungal activity against A. niger and P. worthmanni. tandfonline.com

The table below presents a summary of the in vitro antifungal activity of notable Imidazo[2,1-b]benzothiazole derivatives.

Compound/DerivativeFungal Strain(s)Key FindingsReference(s)
Diaryl imidazo[2,1-b]benzothiazole derivatives (8k, 8l, 8m, 8n, 8q, 8r, 8y)A. flavus, A. niger, C. albicansExhibited excellent antifungal activity compared to clotrimazole. researchgate.net
Imidazo[2,1-b] tandfonline.comnih.govbenzothiazole derivatives (6c, 7a, 10b, 11a, 12b, 14a, 14b, 15a, 15b)Various fungal strainsShowed strong inhibition compared to fluconazole. nih.gov
Mannich bases of imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazolesA. niger, P. worthmanniDemonstrated impressive antifungal activity. tandfonline.com
Heteroaryl benzothiazole derivativesVarious fungal strainsShowed good antifungal activity with MIC/MFC at 0.06–0.47 and 0.11–0.94 mg/mL, respectively. mdpi.com

In Vitro Antitubercular Activity Studies

Derivatives of imidazo[2,1-b]benzothiazole have shown significant promise as antitubercular agents, with several studies reporting potent activity against Mycobacterium tuberculosis.

A series of 2,6-disubstituted imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazoles and their Mannich bases were screened for their activity against Mycobacterium tuberculosis H37Rv. tandfonline.com Notably, Mannich bases 3e and 3f , and a 5-carbaldehyde derivative 6d demonstrated excellent inhibition percentages of 99%, 99%, and 95% respectively. tandfonline.com

In another study, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were evaluated. nih.gov The in vitro activity against Mycobacterium tuberculosis H37Rv strain was assessed using the Microplate Alamar Blue Assay (MABA). Compounds 5b , 5d , and 5h emerged as the most potent, with MIC values of 1.6 µg/mL, which is comparable to the standard antitubercular drug isoniazid. nih.gov

Furthermore, research on imidazo[2,1-b]thiazole-hydrazine-thiazoles identified derivative 7b as the most promising anti-mycobacterial agent with a MIC of 0.98 μg/mL. researchgate.net Structure-activity relationship studies indicated that the presence of a chlorophenyl, pyridine, or coumarin (B35378) moiety on the thiazole (B1198619) ring was significantly related to the anti-mycobacterial activity. researchgate.net

The table below summarizes the in vitro antitubercular activity of key Imidazo[2,1-b]benzothiazole derivatives.

Compound/DerivativeMycobacterium StrainKey FindingsReference(s)
Mannich bases 3e, 3f and 5-carbaldehyde derivative 6dM. tuberculosis H37RvShowed excellent inhibition (99%, 99%, and 95% respectively). tandfonline.com
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides (5b, 5d, 5h)M. tuberculosis H37RvExhibited potent inhibition with MIC values of 1.6 µg/mL. nih.gov
Imidazo[2,1-b]thiazole (B1210989)–hydrazine-thiazole 7bM. tuberculosis (ATCC 25618)Showed the most promising activity with a MIC of 0.98 μg/mL. researchgate.net
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10M. tuberculosis H37RaDisplayed an IC90 of 7.05 μM and IC50 of 2.32 μM. rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole compound IT06M. tuberculosis H37RaShowed significant activity with an IC50 of 2.03 μM. rsc.org

Investigations in Anticancer Research

The imidazo[2,1-b]benzothiazole scaffold has also been a fertile ground for the discovery of novel anticancer agents, with derivatives exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

In Vitro Cytotoxic Effects Against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxic potential of imidazo[2,1-b]benzothiazole derivatives against a panel of human cancer cell lines.

A series of new diaryl benzo[d]imidazo[2,1-b]thiazole derivatives with an aminoethoxy side chain were synthesized and evaluated for their cytotoxicity against the MCF-7 human breast cancer cell line. nih.govsemanticscholar.org All synthesized compounds showed a good inhibitory effect compared to tamoxifen. nih.gov Compounds 6i and 6j were particularly noteworthy, exhibiting high cytotoxicity with inhibitory effects of 81% and 73%, respectively. nih.govsemanticscholar.org

In another study, a novel series of substituted diaryl imidazo[2,1-b]benzothiazole derivatives were evaluated for their in-vitro cytotoxic activity on murine (B16F10) and human (MCF-7) cancer cells using the MTT assay. researchgate.net

Furthermore, the anticancer activity of a 2-phenylimidazo[2,1-b]benzothiazole derivative known as Triflorcas (TFC) was investigated across a panel of cancer cells. plos.org This compound was found to effectively impair in vitro tumorigenesis of cancer cells, particularly those with Met mutations. plos.org

The table below provides a summary of the in vitro cytotoxic effects of selected Imidazo[2,1-b]benzothiazole derivatives.

Compound/DerivativeCancer Cell Line(s)Key FindingsReference(s)
Diaryl benzo[d]imidazo[2,1-b]thiazole derivatives (6i, 6j)MCF-7 (Breast)Showed higher cytotoxicity than other derivatives in the series, with 81% and 73% inhibition, respectively. nih.govsemanticscholar.org
Substituted diaryl imidazo[2,1-b]benzothiazole derivativesB16F10 (Murine Melanoma), MCF-7 (Breast)Evaluated for cytotoxic activity. researchgate.net
Triflorcas (TFC)Panel of cancer cells with Met mutationsImpaired in vitro tumorigenesis. plos.org
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates (5d, 5u)MDA MB-231 (Breast)Exhibited significant antiproliferative effect with IC50 values of 1.3 and 1.2 µM, respectively. researchgate.net
Imidazolinyl-substituted thiophene (B33073) based benzothiazoles (25, 26)MiaPaCa-2 (Pancreatic), MCF-7 (Breast)Showed strong antiproliferative effects with low cytotoxicity to normal human fibroblasts. tandfonline.com

Mechanisms of Action in Cell Proliferation Inhibition (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction)

Research into the mechanisms underlying the anticancer activity of imidazo[2,1-b]benzothiazole derivatives has revealed their ability to interfere with key cellular processes such as tubulin polymerization and apoptosis.

Several studies have highlighted the role of these derivatives as tubulin polymerization inhibitors. researchgate.netjacsdirectory.com For instance, substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were found to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. acs.org Similarly, a series of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates were shown to effectively inhibit microtubule assembly. researchgate.net

The induction of apoptosis is another key mechanism of action. The aforementioned benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates were found to induce apoptosis, as indicated by morphological changes and annexin (B1180172) V–FITC/PI assays. researchgate.net It has also been reported that some small-molecule FLT3 inhibitors, a class to which some imidazo[2,1-b]benzothiazole derivatives belong, are effective in inducing apoptosis in cell lines with FLT3-activating mutations. google.com

The table below outlines the mechanisms of action for selected Imidazo[2,1-b]benzothiazole derivatives.

Compound/DerivativeMechanism of ActionKey FindingsReference(s)
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinonesTubulin assembly inhibition, Cell cycle arrest at G2/MActed as potent inhibitors of tubulin assembly. acs.org
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates (5d, 5u)Microtubule assembly inhibition, Apoptosis inductionEffectively inhibited microtubule assembly and induced apoptosis. researchgate.net
2-aryl benzo[d]imidazo[2,1-b]thiazoles and 3-substituted 2-phenylbenzo[d]imidazo[2,1-b]thiazolesTubulin polymerization inhibition, Apoptosis inductionIdentified as having tubulin polymerization inhibitory action to induce apoptosis. jacsdirectory.com
Small-molecule FLT3 inhibitorsApoptosis inductionEffective in inducing apoptosis in cell lines with FLT3-activating mutations. google.com

Kinase Inhibition (e.g., RSK2, B-Raf V600E, ErbB4 Kinase)

The imidazo[2,1-b]thiazole scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer research due to their role in cell signaling pathways. nih.govjacsdirectory.com

RSK2 Inhibition: Derivatives of imidazo[2,1-b]thiazole have been investigated as inhibitors of p90 Ribosomal S6 Kinase 2 (RSK2), a kinase involved in cell proliferation and survival. jacsdirectory.comconicet.gov.ar Specifically, a series of imidazo[2,1-b]thiazole guanylhydrazones demonstrated a high degree of selectivity for inhibiting RSK2 over other related kinases. conicet.gov.ar This selectivity is a critical factor in developing targeted therapies.

B-Raf V600E Inhibition: The B-Raf V600E mutation is a key driver in many cancers, particularly melanoma. sci-hub.se Imidazo[2,1-b]thiazole derivatives have emerged as potent inhibitors of this mutant kinase. jacsdirectory.comamazonaws.com One study detailed a series of these derivatives, with compound 1zb being the most potent against both V600E-B-RAF (IC₅₀ = 0.978 nM) and RAF1 (IC₅₀ = 8.2 nM) kinases. nih.gov This compound exhibited significant potency against four melanoma cell lines, with IC₅₀ values ranging from 0.18 to 0.59 µM, and also demonstrated in-cell V600E-B-RAF kinase inhibition with an IC₅₀ of 0.19 µM. nih.gov

ErbB4 Kinase Inhibition: The ErbB family of receptor tyrosine kinases, including ErbB4, are implicated in the growth and progression of various cancers. The imidazo[2,1-b]thiazole scaffold is known to be a basis for the development of selective ErbB4 kinase inhibitors. nih.govjacsdirectory.com

Table 1: Kinase Inhibition by Imidazo[2,1-b]thiazole Derivatives
Derivative ClassTarget KinaseKey FindingsReference
Imidazo[2,1-b]thiazole guanylhydrazonesRSK2Showed a high degree of selective inhibition. conicet.gov.ar
Compound 1zbB-Raf V600EPotent inhibitor with an IC₅₀ of 0.978 nM. nih.gov
Imidazo[2,1-b]thiazole derivativesErbB4Identified as a scaffold for selective inhibitors. jacsdirectory.com

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play roles in various physiological processes, and their inhibition is a target for treating diseases like glaucoma and cancer. nih.govtandfonline.com A series of novel imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These compounds showed selective and varied inhibition against the cytosolic isoform hCA II, with inhibition constants (Kᵢ) ranging from 57.7 to 98.2 µM. nih.govresearchgate.net Notably, they were inactive against hCA I, IX, and XII, suggesting a potential for developing isoform-selective inhibitors. nih.govresearchgate.net The structure-activity relationship (SAR) indicated that the inhibitory potency was influenced by substituents on the aromatic ring of the imidazothiazole core. nih.gov

Table 2: Carbonic Anhydrase II Inhibition by Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Conjugates
CompoundSubstituentshCA II Inhibition (Kᵢ)Reference
9aeR=4-OCH₃, R₁=t-butyl57.7 µM nih.gov
9bbR=4-CH₃, R₁=4-CH₃76.4 µM nih.gov
9caR=4-Cl, R₁=H79.9 µM nih.gov
9ccR=4-Cl, R₁=4-OCH₃57.8 µM nih.gov
9cdR=4-Cl, R₁=4-Cl71.2 µM nih.gov
9ceR=4-Cl, R₁=t-butyl62.1 µM nih.gov
9daR=4-F, R₁=H67.9 µM nih.gov

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a promising target for cancer therapy. nih.govnih.gov Several studies have identified imidazo[2,1-b]thiazole derivatives as potent IDO1 inhibitors. jacsdirectory.comnih.govbohrium.com One study identified the para-tolyl imidazothiazole compound 3 as a novel IDO1 inhibitor through crystal structure information. nih.gov Further optimization led to a series of urea (B33335) derivatives with potent IDO1 inhibitory activity. nih.gov Another study designed and synthesized novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole analogs, with some compounds showing nanomolar potency. bohrium.com For instance, imidazo[2,1-b]thiazole compound 8 had an IC₅₀ of 48.48 nM, while benzo[d]imidazo[2,1-b]thiazole compounds 17 , 20 , and 22 showed IC₅₀ values of 53.58 nM, 53.16 nM, and 57.95 nM, respectively. bohrium.com

Table 3: IDO1 Inhibition by Imidazo[2,1-b]thiazole Derivatives
Compound SeriesExample CompoundIDO1 Inhibition (IC₅₀)Reference
Imidazo[2,1-b]thiazoles668.48 nM bohrium.com
782.39 nM bohrium.com
848.48 nM bohrium.com
Benzo[d]imidazo[2,1-b]thiazoles1753.58 nM bohrium.com
2053.16 nM bohrium.com
2257.95 nM bohrium.com
Imidazo[2,1-b]thiazoles3023 µM nih.gov
Imidazo[2,1-b]thiazoles4113 µM nih.gov

Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs. brieflands.comnih.gov A series of imidazo[2,1-b]thiazole analogs bearing a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated. brieflands.comnih.gov All synthesized compounds (6a-g ) were found to be selective and highly potent inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the 0.08-0.16 µM range. brieflands.com The structure-activity relationship studies revealed that the potency and selectivity were influenced by the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. brieflands.comnih.gov Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) was identified as the most potent derivative, with a COX-2 IC₅₀ of 0.08 µM and a selectivity index over 313. nih.gov Replacing the dimethylamino group with larger dialkylamino groups led to a decrease in both potency and selectivity. brieflands.com

Table 4: Selective COX-2 Inhibition by 5-Substituted Imidazo[2,1-b]thiazole Derivatives
CompoundC-5 SubstituentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
6aDimethylaminomethyl0.08>25>313.7 brieflands.com
6bDiethylaminomethyl0.10>25>250 brieflands.com
6cDipropylaminomethyl0.16>25>156.2 brieflands.com

Aldose Reductase Inhibition

Aldose reductase (AR) is an enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.gov Research into imidazo[2,1-b]thiazole derivatives has demonstrated their potential as AR inhibitors. nih.govresearchgate.net A study involving the synthesis of 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamides and related 4-thiazolidinones identified several compounds with AR inhibitory activity. nih.gov Among them, compound 3d (2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide) showed the highest inhibitory activity against rat kidney AR, with an inhibition rate of 25.41%. nih.govresearchgate.net

Table 5: Aldose Reductase Inhibition by Imidazo[2,1-b]thiazole Derivatives
Compound SeriesMost Active CompoundInhibition (%)Reference
Hydrazinecarbothioamides and 4-Thiazolidinones3d25.41 nih.govresearchgate.net

Immunomodulatory Research

The imidazo[2,1-b]thiazole core is historically significant for its immunomodulatory properties, with the anthelmintic drug Levamisole being a well-known example. jacsdirectory.comconicet.gov.ar More recent academic research has focused on new derivatives with more specific immunomodulatory effects. A series of 2-phenylimidazo[2,1-b]benzothiazole derivatives were found to possess significant immunosuppressive activity. nih.gov These compounds were shown to suppress delayed-type hypersensitivity (DTH) in mice without inhibiting humoral immunity, suggesting a selective effect on cellular immunity. nih.gov The most active compound identified in this study was 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole (compound 20). nih.gov

Furthermore, studies on related benzothiazole derivatives have explored their broader immunomodulatory potential. bohrium.com Certain benzothiazole analogs showed potent inhibitory effects on phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs), with IC₅₀ values ranging from 3.7 to 11.9 µM. bohrium.com This activity points to their potential as anti-inflammatory or immunosuppressive lead agents. bohrium.com

Immunosuppressive Activities

Derivatives of the imidazo[2,1-b]benzothiazole scaffold have been investigated for their ability to modulate the immune system, specifically for their immunosuppressive effects. A study involving a series of 2-phenylimidazo[2,1-b]benzothiazole derivatives revealed significant suppressive activity on delayed-type hypersensitivity (DTH) in mice without inhibiting humoral immunity. nih.gov This suggests a selective mechanism of action on cellular immunity.

Structure-activity relationship (SAR) studies identified that the substitution pattern on the 2-phenyl ring plays a crucial role in the observed activity. The most potent compound identified in this series was 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole. nih.gov The research highlights the potential of this chemical class in the development of new immunosuppressive agents. nih.govacs.org

General Immunomodulatory Properties

Beyond direct immunosuppression, imidazo[2,1-b]thiazole-based compounds have shown broader immunomodulatory capabilities. Levamisole, a well-known anthelmintic drug containing the imidazo[2,1-b]thiazole core, is also recognized for its immunomodulatory properties. amazonaws.com More targeted research has explored derivatives as inhibitors of specific immunomodulatory enzymes. For instance, certain imidazo[2,1-b]thiazole-based compounds were investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com IDO1 is an enzyme that plays a critical role in immune tolerance by catalyzing the metabolism of L-tryptophan, and its overexpression is linked to several diseases. mdpi.com The study demonstrated that these derivatives could serve as potential IDO1 inhibitors, highlighting another avenue for the immunomodulatory applications of this scaffold. mdpi.com

Other Biological Research Applications

Anthelmintic Activity

The imidazo[2,1-b]thiazole core is famously represented by the drug Levamisole, which was initially introduced as an anthelmintic agent. amazonaws.com This has spurred further research into related structures, including benzothiazole derivatives, for improved anthelmintic potential. heteroletters.orgtandfonline.com One study synthesized a series of 8-Fluoro-9-substituted benzothiazolo(5,1-b)-1,3,4-triazoles and tested their activity against the earthworm Pheretima posthuma. heteroletters.org A derivative with an o-nitro anilino substituent at the 9-position demonstrated excellent anthelmintic activity compared to other compounds in the series, which showed lower levels of activity. heteroletters.org

Anti-Leishmanial Activity

The search for new treatments for leishmaniasis has led researchers to explore various heterocyclic compounds. Benzothiazole and its fused derivatives have emerged as a promising class. rsc.org Research has shown that certain benzothiazole derivatives exhibit potent in vitro activity against Leishmania amazonensis. mdpi.com One study synthesized a series of these compounds and evaluated their effects on both the promastigote and amastigote forms of the parasite. mdpi.com A lead compound was found to reduce the mitochondrial membrane potential by up to 77% and promote the accumulation of neutral lipids within the parasites. mdpi.com Although much of the research focuses on the broader imidazo[2,1-b] nih.govptfarm.plnih.govthiadiazole class, the underlying benzothiazole moiety is considered crucial for the observed anti-leishmanial effects. researchgate.netconicet.gov.ar

Compound ClassTarget SpeciesKey FindingsReference
Imidazo[2,1-b] nih.govptfarm.plnih.govthiadiazole derivativesLeishmania infantum, Leishmania tropica2-(4-Fluorobenzylthio)-6-(4-fluorophenyl)imidazo[2,1-b] nih.govptfarm.plnih.govthiadiazole showed the highest activity with a MIC of 625 μg/mL. researchgate.net
Benzothiazole derivativesLeishmania amazonensisA lead compound demonstrated an IC50 of 7.7 μM against amastigotes, surpassing the reference drug miltefosine. mdpi.com

Anti-inflammatory Research

The imidazo[2,1-b]benzothiazole scaffold has been a subject of significant anti-inflammatory research. ptfarm.plnih.govresearchgate.net One study prepared a series of 3-[2-[p-(un)substituted phenyl]imidazo[2,1-b]benzothiazol-3-yl]propionic acid derivatives. nih.gov While these initial compounds showed weak activity in the carrageenan-induced paw edema assay, further modifications led to more potent molecules. nih.gov For example, an S-dioxide derivative significantly inhibited capillary permeability, and another compound inhibited acetic acid-induced writhing by 62%. nih.gov This indicates that the anti-inflammatory potential of this scaffold can be finely tuned through chemical modification. nih.gov The broad interest in these compounds stems from the need for safer non-steroidal anti-inflammatory drugs (NSAIDs). ptfarm.pl

Compound DerivativeAssayResultReference
S-dioxide of methyl 3-[2-phenylimidazo[2,1-b]benzothiazol-3-yl]propionateCapillary permeability inhibitionSignificant inhibition of dye leakage nih.gov
S-dioxide of 3-[2-phenylimidazo[2,1-b]benzothiazol-3-yl]propionic acidAcetic acid-induced writhing62% inhibition nih.gov

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants an important research area. A series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antioxidant properties using multiple in vitro methods. nih.gov The study assessed their ability to inhibit lipid peroxidation (anti-LPO), scavenge ABTS radicals, and their ferric reducing antioxidant power (FRAP). nih.gov

Structure-activity relationship studies revealed that specific substitutions were key to high activity. Compounds designated 4h, 5h, and 6h showed the highest anti-LPO and ABTS radical scavenging activity, while compounds 4i and 4a were most effective in the FRAP assay. nih.gov This research highlights the versatility of the imidazo[2,1-b]thiazole scaffold in designing potent antioxidant agents. nih.govuobaghdad.edu.iq

Compound SeriesAntioxidant AssayMost Active CompoundsReference
Oxo-hydrazone and spirocondensed-thiazolidine derivativesAnti-LPO & ABTS radical scavenging4h, 5h, 6h nih.gov
FRAP (Ferric Reducing Antioxidant Power)4i, 4a nih.gov

Platelet-Activating Factor Antagonism

Derivatives of the related thiazolo[3,2-a]benzimidazole scaffold have demonstrated activity as antagonists of the platelet-activating factor (PAF). mdpi.com PAF is a potent phospholipid activator involved in various physiological processes, including platelet aggregation, inflammation, and anaphylaxis. Antagonism of PAF can be a therapeutic strategy for conditions such as asthma, and thrombosis. Research has shown that specific structural modifications on the thiazolobenzimidazole (B1203321) ring system are crucial for this antagonistic activity. While direct studies on Imidazo[2,1-b]benzothiazole-3-thiol derivatives as PAF antagonists are not extensively documented in the reviewed literature, the activity of the isomeric thiazolo[3,2-a]benzimidazoles suggests a potential area for future investigation. The structural similarities between these heterocyclic systems indicate that imidazo[2,1-b]benzothiazole derivatives could also interact with the PAF receptor.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism

Certain derivatives of the related thiazolo[3,2-a]benzimidazole scaffold have been identified as non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). mdpi.com mGluR1 is a G protein-coupled receptor that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in various neurological and psychiatric disorders, including pain, epilepsy, and anxiety.

A notable example from this class is 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), which has been characterized as a high-affinity, selective, and non-competitive antagonist of mGluR1. mdpi.com In vitro studies using rat cerebellar slices have confirmed the potent and specific action of YM-298198 on synaptic transmission. mdpi.com While these findings are based on the thiazolo[3,2-a]benzimidazole core, they highlight the potential of this general heterocyclic structure to yield potent mGluR1 antagonists. Further research is warranted to explore whether this compound derivatives can be similarly functionalized to target mGluR1.

Selective Cardiodepressant Activity

A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines has been synthesized and evaluated for their in vitro activity in cardiac and smooth muscle tissues. acs.orgnih.gov These compounds were found to act as L-type calcium channel blockers, exhibiting a notable pharmacological profile. acs.orgnih.gov The incorporation of the imidazo[2,1-b]thiazole moiety into the dihydropyridine (B1217469) scaffold confers selective inotropic and/or chronotropic effects on nonvascular tissues. acs.orgnih.gov This selective cardiodepressant activity suggests potential therapeutic applications for specific cardiovascular conditions like cardiac hypertrophy and ischemia. acs.orgnih.gov

Molecular modeling studies have been conducted to understand the binding interactions of these compounds and to rationalize the observed structure-activity relationships. acs.org The findings indicate that the imidazo[2,1-b]thiazole system is a key determinant of the selective cardiodepressant effects.

SIRT1 Activation Studies

Derivatives of imidazo[1,2-b]thiazole have been identified as activators of SIRT1, a NAD+-dependent deacetylase that is a therapeutic target for various metabolic disorders. researchgate.netnih.govacs.org These compounds were discovered through high-throughput screening and are structurally distinct from other known SIRT1 activators like resveratrol. researchgate.netconicet.gov.ar

Structure-activity relationship studies have shown that modifications at different positions of the imidazo[1,2-b]thiazole ring can significantly impact SIRT1 activation. nih.govacs.org For instance, the introduction of water-solubilizing groups at the C-2 or C-3 position is feasible, and the enzymatic activity can be fine-tuned by altering the amide portion of the molecule. nih.govacs.org One of the most potent compounds in this series, compound 29 (N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide), has demonstrated oral antidiabetic activity in multiple animal models. nih.gov

CompoundTargetActivityReference
YM-298198mGluR1High-affinity, selective, non-competitive antagonist mdpi.com
4-Imidazo[2,1-b]thiazole-1,4-dihydropyridinesL-type calcium channelsSelective cardiodepressant activity acs.orgnih.gov
Imidazo[1,2-b]thiazole derivativesSIRT1Activation researchgate.netnih.govacs.org
Compound 29SIRT1Potent activator with in vivo antidiabetic activity nih.gov

Non-Medicinal Research Applications

Materials Science Applications (e.g., Organic Light-Emitting Diodes (OLEDs), electron-acceptor cores)

The fused heterocyclic system of imidazo[2,1-b]thiazole and its derivatives have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid, planar structure and tunable electronic properties of these compounds make them suitable candidates for various roles within an OLED device.

One area of interest is their use as electron-acceptor cores in the design of bipolar host materials for thermally activated delayed fluorescence (TADF) OLEDs. frontiersin.org For instance, a novel electron-acceptor core based on 5H-Benzo[d]Benzo researchgate.netnih.govImidazo[2,1-b] researchgate.netacs.orgThiazine has been developed. frontiersin.org When incorporated into a bipolar host material, it demonstrated high triplet energy, which is crucial for efficient TADF. Solution-processed OLEDs using this host material achieved a high external quantum efficiency of up to 23.3%. frontiersin.org

Furthermore, imidazo[2,1-b] researchgate.netresearchgate.netacs.orgthiadiazole derivatives have been investigated for their liquid crystalline properties. researchgate.net The mesomorphic behavior of these compounds is dependent on the nature and number of aliphatic chains attached to the core structure, indicating that their physical properties can be systematically tuned. researchgate.net

Imaging Agent Research (e.g., β-Amyloid Plaque Imaging)

A significant application of imidazo[2,1-b]benzothiazole derivatives is in the development of imaging agents for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govacs.orgacs.org These compounds can be radiolabeled with positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), for use in positron emission tomography (PET) imaging. nih.govacs.orgacs.org

Researchers have synthesized series of ¹¹C-labeled and ¹⁸F-labeled imidazo[2,1-b]benzothiazoles (IBTs) and evaluated their potential as PET tracers. nih.govacs.orgacs.org Several of these derivatives have shown high binding affinity for Aβ plaques, good brain uptake, and rapid clearance from healthy brain tissue, which are all desirable properties for an effective imaging agent. acs.org

For example, [¹¹C]2-(p-methylaminophenyl)-7-methoxyimidazo[2,1-b]benzothiazole was identified as a lead compound with high in vitro affinity for Aβ₁₋₄₀ and Aβ₁₋₄₂. acs.org In animal models of Alzheimer's disease, this tracer demonstrated specific uptake in Aβ-containing brain regions. acs.org Similarly, an ¹⁸F-labeled imidazo[2,1-b]benzothiazole derivative has shown high-contrast imaging of Aβ plaques in a transgenic mouse model. nih.govacs.org These studies suggest that IBTs are a promising class of molecules for the development of PET imaging agents for the sensitive detection of Aβ plaques in the brain. acs.org

ApplicationCompound ClassKey FindingsReference
OLEDs5H-Benzo[d]Benzo researchgate.netnih.govImidazo[2,1-b] researchgate.netacs.orgThiazineHigh triplet energy bipolar host material, EQE of 23.3% frontiersin.org
Liquid CrystalsImidazo[2,1-b] researchgate.netresearchgate.netacs.orgthiadiazole derivativesMesomorphic behavior dependent on aliphatic chains researchgate.net
β-Amyloid Imaging¹¹C- and ¹⁸F-labeled Imidazo[2,1-b]benzothiazoles (IBTs)High affinity for Aβ plaques, good brain uptake and clearance nih.govacs.orgacs.org
β-Amyloid Imaging[¹¹C]2-(p-methylaminophenyl)-7-methoxyimidazo[2,1-b]benzothiazoleHigh in vitro affinity and specific in vivo uptake acs.org

Agricultural Chemistry (e.g., Fungicides, Herbicides, Pesticides)

The imidazo[2,1-b]benzothiazole scaffold and its derivatives have demonstrated significant potential in agricultural chemistry, particularly as fungicides. Benzothiazole and its related compounds are recognized for their fungicidal properties. pcbiochemres.com Specifically, derivatives of the closely related imidazo[2,1-b] pcbiochemres.comvulcanchem.comresearchgate.netthiadiazole nucleus have been reported to exhibit antifungal activity against various plant pathogens. irjmets.com

Research has shown that certain imidazo[2,1-b] pcbiochemres.comvulcanchem.comresearchgate.netthiadiazole derivatives display notable antifungal effects. For instance, some synthesized compounds were found to be active against Alternaria solani and Fusarium oxysporum, which are significant plant pathogens. irjmets.com The effectiveness of these compounds is often linked to the specific substituents on the heterocyclic core. irjmets.com

While the primary focus of research has been on antifungal applications, some related heterocyclic systems have also been investigated for broader agricultural uses. For example, various imidazothiadiazoles have been the subject of a patent application for their use as herbicides. google.com Additionally, the broader class of benzothiazoles has been explored for applications as plant protectors. pcbiochemres.comijbpas.com The diverse biological activities of these related structures, including herbicidal and anthelmintic properties, suggest a potential for developing a range of agrochemicals from the imidazo[2,1-b]benzothiazole framework. conicet.gov.ar

Below is a table summarizing the agricultural applications of related compounds:

Compound ClassApplicationTarget Organism/UseSource
Imidazo[2,1-b] pcbiochemres.comvulcanchem.comresearchgate.netthiadiazole derivativesFungicidePlant pathogens (Alternaria solani, Fusarium oxysporum) irjmets.com
BenzothiazoleFungicideGeneral pcbiochemres.com
ImidazothiadiazolesHerbicideWeeds google.com
BenzothiazolesPlant ProtectorGeneral pcbiochemres.comijbpas.com

Dye Intermediates

Benzothiazole derivatives are utilized as intermediates in the synthesis of dyes. pcbiochemres.comijbpas.com The structural characteristics of the benzothiazole ring system make it a valuable component in creating various classes of dyes. pcbiochemres.com

Applications in Polymer Chemistry

The field of polymer chemistry has also found applications for benzothiazole derivatives. pcbiochemres.comijbpas.com These compounds can be incorporated into polymer structures to impart specific properties. rsc.org For instance, fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole units have been synthesized. These polymers exhibit desirable characteristics such as good solubility and thermal stability. rsc.org

Photographic Inducers

In the realm of photography, benzothiazole derivatives have been employed as photographic inducers. pcbiochemres.comijbpas.com Specifically, salts of benzothiazole derivatives are used as sensitizing dyes in silver photography. pcbiochemres.comijbpas.com

Structure-Activity Relationship (SAR) Studies and Mechanistic Insights

The biological activity of imidazo[2,1-b]benzothiazole derivatives is significantly influenced by the nature and position of substituents on the core structure. irjmets.com Structure-activity relationship (SAR) studies have been crucial in understanding how different functional groups affect the pharmacological and biological profiles of these compounds.

For the related imidazo[2,1-b] pcbiochemres.comvulcanchem.comresearchgate.netthiadiazole system, the type of substituents at the 2- and 6-positions of the nucleus has a considerable impact on the spectrum and potency of biological activities. irjmets.com For instance, in a series of imidazo[2,1-b] pcbiochemres.comvulcanchem.comresearchgate.netthiadiazole derivatives tested for antifungal activity against plant pathogens, specific substitution patterns were associated with the highest efficacy. irjmets.com Compounds with electron-withdrawing groups have been shown to exhibit enhanced antiviral activity compared to those with electron-donating substituents. irjmets.com

In a study on imidazo[2,1-b]thiazole-based sulfonyl piperazines as carbonic anhydrase II inhibitors, the inhibitory potencies varied based on the substituents on the aromatic ring of the imidazothiazole. nih.gov Compounds bearing a chlorine atom at the R position of the aromatic ring demonstrated potent inhibition, while other substitutions were less effective. nih.gov This highlights the critical role of specific substituents in determining the biological target and efficacy.

A series of 2-phenylimidazo[2,1-b]benzothiazole derivatives were evaluated for their immunological activities. nih.gov The results indicated that the substitution on the phenyl ring was a key determinant of their immunosuppressive activity. nih.gov

The following table details the impact of specific substituents on the biological activity of related imidazo[2,1-b]benzothiazole derivatives:

Core StructureSubstituent(s)Position(s)Observed Biological ActivitySource
Imidazo[2,1-b] pcbiochemres.comvulcanchem.comresearchgate.netthiadiazoleElectron-withdrawing groupsVariousEnhanced antiviral activity irjmets.com
Imidazo[2,1-b]thiazole-sulfonyl piperazineChlorineAromatic ring of imidazothiazolePotent carbonic anhydrase II inhibition nih.gov
2-Phenylimidazo[2,1-b]benzothiazoleHydroxyl groupmeta-position of the phenyl ringSignificant immunosuppressive activity nih.gov

The correlation between the molecular structure of imidazo[2,1-b]benzothiazole derivatives and their observed biological activities is a key area of research for the rational design of new, more potent agents. pcbiochemres.comrsc.org The inherent structural features of the benzothiazole ring system contribute to its diverse pharmacological properties. pcbiochemres.com

In the context of polymer chemistry, the incorporation of imidazo[2,1-b]thiazole units into the main chain of conjugated polymers directly influences their physical properties, such as solubility and thermal stability. rsc.org The fused heterocyclic structure imparts a unique conformation to the polymer backbone, leading to these desirable characteristics. rsc.org

For compounds exhibiting biological activity, molecular modeling studies have been employed to understand the interaction of these molecules with their biological targets. acs.org For a series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines, which act as L-type calcium channel blockers, the imidazo[2,1-b]thiazole system was found to be crucial for conferring selective inotropic and/or chronotropic cardiovascular activity. acs.org Molecular modeling helped to rationalize the observed structure-activity relationships by describing the binding properties of the ligands at a molecular level. acs.org

The development of new synthetic methodologies, such as the multicomponent one-pot polymerization to create fused heterocyclic polymers with imidazo[2,1-b]thiazole units, further allows for the systematic modification of the molecular structure to fine-tune the resulting properties. rsc.org

Role of the Imidazo[2,1-b]benzothiazole Scaffold in Ligand Design

The imidazo[2,1-b]benzothiazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. rsc.orgnih.gov This rigid bicyclic structure serves as a valuable template in ligand design, offering a three-dimensional arrangement of atoms that can be strategically modified to interact with various biological targets. The inherent properties of this scaffold, combined with the potential for diverse substitutions, make it a privileged core for the development of novel therapeutic agents. rsc.orgontosight.ai

The fusion of an imidazole and a benzothiazole ring creates a unique electronic and steric environment. ontosight.ai The benzothiazole portion, with its benzene (B151609) ring, provides a platform for hydrophobic interactions, while the nitrogen and sulfur atoms in the thiazole ring, along with the nitrogens in the imidazole ring, can participate in hydrogen bonding and coordination with metal ions within enzyme active sites. nih.govontosight.ai This arrangement allows for a multi-point interaction with biological receptors, which is a key aspect of rational drug design.

The versatility of the imidazo[2,1-b]benzothiazole scaffold is evident from the wide range of biological activities exhibited by its derivatives, including antitubercular, anticancer, and anti-inflammatory properties. rsc.orgnih.gov The specific biological profile of a derivative is largely determined by the nature and position of the substituents on the core scaffold. ontosight.ai Researchers have extensively explored the structure-activity relationships (SAR) of this class of compounds to optimize their potency and selectivity for various targets.

Structure-Activity Relationship Insights from In Vitro Studies

Systematic modifications of the imidazo[2,1-b]benzothiazole scaffold have provided crucial insights into the structural requirements for different biological activities. The following tables summarize key research findings from in vitro studies, highlighting the impact of various substituents on the biological efficacy of imidazo[2,1-b]benzothiazole derivatives.

The imidazo[2,1-b]benzothiazole scaffold has been a fruitful starting point for the development of potent antitubercular agents. rsc.orgrsc.org Studies have shown that substitutions at different positions of the scaffold can significantly influence the antimycobacterial activity.

Antitubercular Activity of Imidazo[2,1-b]benzothiazole Derivatives (in vitro)
Compound IDSubstituent(s)Target/AssayActivity (IC50/MIC)Reference
IT104-nitro phenyl moietyMycobacterium tuberculosis (Mtb) H37RaIC50: 2.32 μM, IC90: 7.05 μM rsc.orgrsc.org
IT062,4-dichloro phenyl moietyMycobacterium tuberculosis (Mtb) H37RaIC50: 2.03 μM, IC90: 15.22 μM rsc.orgrsc.org
5bp-bromophenyl at position 2 and a sulfonamide at position 7Mycobacterium tuberculosis H37RvMIC: 1.6 µg/mL nih.gov
5dp-fluorophenyl at position 2 and a sulfonamide at position 7Mycobacterium tuberculosis H37RvMIC: 1.6 µg/mL nih.gov
5hp-chlorophenyl at position 2 and a sulfonamide at position 7Mycobacterium tuberculosis H37RvMIC: 1.6 µg/mL nih.gov
Compound CCarboxamide derivativesMycobacterium tuberculosisIC50: 0.53 ± 0.13 μM, MIC: 3.53 μM rsc.org

The data reveals that electron-withdrawing groups on the phenyl ring, such as nitro and dichloro substituents, are favorable for antitubercular activity. rsc.orgrsc.org Furthermore, the presence of a sulfonamide group at the 7-position of the benzothiazole ring, particularly in combination with halogenated phenyl groups at the 2-position, leads to potent inhibition of Mycobacterium tuberculosis. nih.gov

The imidazo[2,1-b]benzothiazole scaffold has also been explored for its potential as an anticancer agent. brieflands.com Modifications to the scaffold have been shown to influence its cytotoxicity against various cancer cell lines.

Anticancer Activity of Imidazo[2,1-b]benzothiazole Derivatives (in vitro)
Compound IDSubstituent(s)Cell LineActivityReference
6iDiaryl with aminoethoxy side chainMCF-7 (Breast Cancer)81% inhibition brieflands.com
6jDiaryl with aminoethoxy side chainMCF-7 (Breast Cancer)73% inhibition brieflands.com
TriflorcasImidazo[2,1-b]benzothiazol-2-ylphenyl moietyMet-dependent cancer cellsInhibits survival and anchorage-independent growth plos.org

For instance, the introduction of an aminoethoxy side chain on a diaryl benzo[d]imidazo[2,1-b]thiazole scaffold resulted in significant inhibitory effects on the MCF-7 breast cancer cell line. brieflands.com This suggests that the scaffold can be tailored to target specific pathways involved in cancer cell proliferation.

Derivatives of the imidazo[2,1-b]benzothiazole scaffold have been identified as potential allosteric inhibitors of the glucocorticoid receptor (GCR), which is a key target in inflammatory diseases. nih.gov

Glucocorticoid Receptor (GCR) Inhibitory Activity of Imidazo[2,1-b]benzothiazole Derivatives (in vitro)
Compound IDScaffold TypeAssayEffectReference
11Tetrahydroimidazo[2,1-b]benzothiazoleGCR expressionDownregulation of GCR (about 50% at 0.4 μM) nih.gov
-Imidazo[2,1-b]benzothiazoleGCR transactivation reporter gene assayIdentified as potent GCR antagonists nih.gov

Modeling studies and subsequent in vitro assays have shown that modifications to the scaffold can lead to compounds that antagonize GCR activity, suggesting a potential for the development of novel anti-inflammatory agents with a distinct mechanism of action. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for elucidating the molecular structure of imidazo[2,1-b]benzothiazole (B1198073) derivatives. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are synergistically used to confirm the presence of functional groups, map the carbon-hydrogen framework, and determine the molecular weight and fragmentation patterns. rsc.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For imidazo[2,1-b]benzothiazole derivatives, IR spectra provide key information about the vibrations of specific bonds within the fused ring system and its substituents.

Characteristic absorption bands for the imidazo[2,1-b]benzothiazole core and its derivatives include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, indicating the presence of the benzene (B151609) ring protons. For instance, 2-phenylbenzo[d]imidazo[2,1-b]thiazole shows a peak at 3134 cm⁻¹ nih.gov.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic system appear in the 1500-1650 cm⁻¹ region. researchgate.net A peak for C=N stretching has been noted at 1645 cm⁻¹ in certain derivatives researchgate.net.

C-S-C Stretching: The vibration of the carbon-sulfur bond within the thiazole (B1198619) ring is a key indicator, often found at lower wavenumbers, such as 738 cm⁻¹ researchgate.net.

Substituent Groups: Specific functional groups attached to the core structure will exhibit their own characteristic peaks. For example, a nitro group (in 2-(4-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole) shows strong absorptions around 1595 cm⁻¹ and 1323 cm⁻¹ nih.gov. An ester carbonyl group (in ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate) can be seen at 1703 cm⁻¹ nih.gov.

The table below summarizes characteristic IR absorption bands for selected imidazo[2,1-b]benzothiazole derivatives.

Compound NameCharacteristic IR Bands (cm⁻¹)Key Functional Group VibrationsSource
2-Phenylbenzo[d]imidazo[2,1-b]thiazole 3134, 1599, 1580, 1490Aromatic C-H, C=C/C=N nih.gov
2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole 2835, 1545, 1485, 1238C-H (methoxy), C=C/C=N, C-O nih.gov
Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate 3125, 1703, 1525, 1296Aromatic C-H, C=O (ester), C=C/C=N nih.gov
2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole 3148, 1595, 1492, 1323Aromatic C-H, NO₂ (asymm. & symm.) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure. researchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectra of imidazo[2,1-b]benzothiazole derivatives, the protons on the aromatic and heteroaromatic rings typically resonate in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are dependent on the substitution pattern. For example, in 2-phenylbenzo[d]imidazo[2,1-b]thiazole, the protons of the benzothiazole (B30560) moiety appear as multiplets between δ 7.18 and 7.60 ppm, while the proton on the imidazole (B134444) ring (at position 3) appears as a singlet at δ 7.87 ppm nih.gov.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the fused aromatic system typically appear in the δ 105-150 ppm range. For 2-phenylbenzo[d]imidazo[2,1-b]thiazole, the carbon signals for the fused ring system are observed at δ 106.9, 112.6, 124.4, 124.9, 125.2, 126.2, 130.3, 132.1, 147.7, and 148.1 ppm nih.gov. Carbons bearing substituents will show shifts corresponding to the nature of that substituent.

The following table presents representative NMR data for an imidazo[2,1-b]benzothiazole derivative.

Compound Name¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)Source
2-Phenylbenzo[d]imidazo[2,1-b]thiazole 7.87 (s, 1H), 7.79 (d, 2H), 7.60 (d, 1H), 7.50 (d, 1H), 7.37–7.32 (m, 3H), 7.24–7.18 (m, 2H)148.1, 147.7, 133.8, 132.1, 130.3, 128.7, 127.5, 126.2, 125.2, 124.9, 124.4, 112.6, 106.9 nih.gov
Ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate 2.28 (s, 3H), Additional signals for aromatic protons and ethyl group.Not fully detailed, but confirms structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For imidazo[2,1-b]benzothiazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. nih.gov Electron impact mass spectrometry (EI-MS) studies on related benzimidazole (B57391) and benzothiazole structures show that fragmentation often involves the stable heterocyclic core. journalijdr.comsapub.org The fragmentation patterns can be complex but often involve the loss of substituents from the core structure. In many derivatives, the fused heterocyclic cation represents a stable fragment. For instance, the mass spectrum for ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate showed an [M+1] peak at m/z = 261.2, confirming its formation nih.gov.

Compound NameMolecular FormulaMolecular WeightObserved Mass (m/z)Source
Imidazo[2,1-b]benzothiazole-3-thiol C₉H₆N₂S₂206.29Not available in literature cato-chem.com
2-Phenylbenzo[d]imidazo[2,1-b]thiazole C₁₅H₁₀N₂S250.32250 (M⁺) nih.gov
Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate C₁₂H₁₀N₂O₂S246.28246 (M⁺) nih.gov
2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole C₁₅H₉N₃O₂S295.32295 (M⁺) nih.gov

Chromatographic Methods (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for monitoring reaction progress, purifying products, and assessing the purity of the final compounds. Thin-Layer Chromatography (TLC) is a rapid and convenient method used to follow the conversion of reactants to products during the synthesis of imidazo[2,1-b]benzothiazole derivatives. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/petroleum ether), the separation of starting materials, intermediates, and the final product can be visualized, often under UV light. nih.govmdpi.com For purification, column chromatography using silica (B1680970) gel is a standard procedure. nih.govmdpi.com Furthermore, High-Performance Liquid Chromatography (HPLC) is employed for the quantitative analysis of purity and for the separation of complex mixtures of these derivatives. rsc.orggoogle.com

Thermal Analysis (e.g., Thermogravimetric Analysis)

Electrochemical Characterization

Electrochemical methods can be employed to investigate the redox properties of imidazo[2,1-b]benzothiazole derivatives. Techniques like cyclic voltammetry can provide information on the oxidation and reduction potentials of the molecule. These properties are relevant for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic devices. For example, related benzimidazo[1,2-a] nih.govcato-chem.combenzothiazine structures have been studied for their electron-deficient nature, which is a key property for their use as host materials in TADF-OLEDs. The electrochemical characterization helps in determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Advanced Biological Assay Methodologies (e.g., in vitro antiproliferative assays, enzyme inhibition assays)

The therapeutic potential of compounds based on the imidazo[2,1-b]benzothiazole scaffold is frequently investigated using a variety of advanced biological assays. These methodologies are crucial for determining the cytotoxic effects on cancer cells and for elucidating the specific molecular targets through which these compounds exert their action.

In Vitro Antiproliferative Assays

In vitro antiproliferative assays are fundamental in the preliminary screening of new potential anticancer agents. These tests measure the ability of a compound to inhibit the growth and proliferation of various cancer cell lines. For imidazo[2,1-b]benzothiazole derivatives, studies have demonstrated significant activity against a range of human cancers. For instance, certain 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] nih.govnih.govbenzothiazoles have shown considerable anticancer activity against the human liver cancer Hep G2 cell line and melanoma cell lines. researchgate.net One derivative, 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govbenzothiazole, exhibited an IC50 value of 0.097 μM against the Hep G2 cell line. researchgate.net Another compound, 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govbenzothiazole, was effective against parental melanoma cell lines with IC50 values of 0.04 and 0.052 μM. researchgate.net

Similarly, research into benzo-[d]-imidazo-[2,1-b]-thiazole derivatives has identified compounds with potent antimycobacterial activity, which is also determined through cell viability assays. rsc.orgnih.gov A derivative carrying a 4-nitro phenyl moiety (IT10) displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while another with a 2,4-dichloro phenyl moiety (IT06) showed an IC50 of 2.03 μM against the same strain. rsc.orgnih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[2,1-b]benzothiazole Derivatives
Compound DerivativeCell Line / OrganismMeasured Activity (IC50)Reference
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govbenzothiazoleHep G2 (Human Liver Cancer)0.097 µM researchgate.net
7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b] nih.govnih.govbenzothiazoleHep G2 (Human Liver Cancer)0.114 µM researchgate.net
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govbenzothiazoleA375C (Human Melanoma)0.04 µM researchgate.net
Benzo-[d]-imidazo-[2,1-b]-thiazole with 4-nitro phenyl moiety (IT10)Mycobacterium tuberculosis H37Ra2.32 µM rsc.orgnih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole with 2,4-dichloro phenyl moiety (IT06)Mycobacterium tuberculosis H37Ra2.03 µM rsc.orgnih.gov

Enzyme Inhibition Assays

To understand the mechanism of action, enzyme inhibition assays are employed to identify specific proteins that are targeted by the imidazo[2,1-b]benzothiazole core structure. This scaffold has been identified as a versatile inhibitor for several enzyme classes, particularly protein kinases, which are often dysregulated in cancer.

Derivatives of 2-phenylimidazo[2,1-b]benzothiazole have been noted for their ability to target the Met receptor tyrosine kinase (RTK) signaling pathway. nih.gov One of the most active agents in this class, known as Triflorcas, was found to interfere with Met phosphorylation and also hamper the phosphorylation of PDGFRβ in cancer cells characterized by "RTK swapping". nih.gov Other studies have explored imidazo[2,1-b]thiazole (B1210989) derivatives as pan-RAF inhibitors, which are key components of the MAPK signaling cascade. acs.org

Furthermore, the imidazo[2,1-b]benzothiazole skeleton has been used to design inhibitors for other critical cellular proteins. For example, some derivatives were synthesized as potential inhibitors of the tumor suppressor protein p53, with biochemical evaluations confirming their ability to inhibit p53's transcriptional activity. nih.gov The scaffold has also been identified as a novel basis for developing allosteric inhibitors of the Glucocorticoid Receptor (GCR), with specific analogues able to antagonize the receptor's activity. nih.gov In a different context, imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) hybrids were synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov

Table 2: Enzyme Inhibition by Selected Imidazo[2,1-b]benzothiazole and Related Derivatives
Compound ClassEnzyme TargetObserved EffectReference
2-phenylimidazo[2,1-b]benzothiazole derivatives (e.g., Triflorcas)Met receptor tyrosine kinase (RTK), PDGFRβInhibition of phosphorylation nih.gov
Imidazo[2,1-b]thiazole derivativesPan-RAF kinases (e.g., BRAF, CRAF)Enzymatic inhibition acs.org
Tetrahydroimidazo[2,1-b]benzothiazole derivativesGlucocorticoid Receptor (GCR)Allosteric inhibition, antagonist activity nih.gov
Imidazolo[2,1-b]benzothiazole derivativesp53Inhibition of transcriptional activity nih.gov
Imidazo[2,1-b]thiazole-sulfonyl piperazine hybridsCarbonic Anhydrase (hCA II, IX, XII)Inhibitory activity (Ki values in µM range) nih.gov

Microscopic and Imaging Techniques (e.g., Ex Vivo Autoradiography, Immunohistochemistry for imaging agents)

The imidazo[2,1-b]benzothiazole (IBT) scaffold has proven to be a valuable pharmacophore for the development of molecular imaging agents, particularly for neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov Radiolabeled IBT derivatives have been synthesized and evaluated as tracers for Positron Emission Tomography (PET), a noninvasive imaging technique. nih.govnih.gov Microscopic and related techniques are essential for validating the specific binding of these tracers to their intended biological targets at the tissue level.

Ex Vivo Autoradiography

Ex vivo autoradiography is used to visualize the distribution of a radiolabeled compound in tissue sections from an animal that has been administered the tracer. This technique provides high-resolution images of tracer accumulation and is critical for confirming that the signal observed in PET scans corresponds to the precise location of the target.

In studies involving ¹¹C- and ¹⁸F-labeled IBT derivatives designed to target β-amyloid (Aβ) plaques in transgenic mouse models of AD, ex vivo autoradiography was a key validation tool. nih.govnih.gov Following the injection of the radiotracer, mouse brains were sectioned and exposed to radiographic film. The resulting autoradiograms demonstrated a specific uptake and retention of the IBT tracers in brain regions known to contain Aβ plaques, such as the cortex and hippocampus. nih.govnih.govresearchgate.net The binding pattern of the IBT tracers was shown to be comparable to that of the well-established Aβ imaging agent, Pittsburgh compound B (PiB). nih.govnih.gov

Immunohistochemistry

Immunohistochemistry (IHC) is a technique that uses antibodies to detect specific antigens (proteins) in cells of a tissue section. In the context of IBT imaging agents, IHC is used to co-localize the radiotracer's signal with the actual Aβ plaques. Brain sections are stained with antibodies specific to Aβ, and these stained sections are then compared with adjacent sections analyzed by autoradiography.

Research has shown a strong correlation between the distribution of ¹¹C- and ¹⁸F-labeled IBT derivatives seen in autoradiography and the localization of Aβ plaques identified through immunohistochemical staining. nih.govnih.gov This correlation confirms that the IBT tracers are specifically binding to Aβ deposits in the brain tissue, validating their use as reliable imaging agents for detecting amyloid pathology. nih.govacs.orgscite.ai

Future Directions and Perspectives in Imidazo 2,1 B Benzothiazole 3 Thiol Research

Development of Novel Synthetic Routes and Green Chemistry Enhancements

The synthesis of imidazo[2,1-b]benzothiazole (B1198073) derivatives has traditionally involved multi-step processes. nih.gov However, the future of synthesizing these compounds, including the 3-thiol derivative, lies in the development of novel, one-pot, and atom-economical procedures that align with the principles of green chemistry. nih.govmdpi.com

Recent advancements have focused on catalyst-free and metal-free synthetic methods. For instance, a catalyst-free and expeditious synthesis of benzo acs.orgresearchgate.netimidazo[2,1-b]thiazole (B1210989) derivatives has been developed using 2,2,2-trifluoroethanol (B45653) as a solvent, which also acts as a catalyst. researchgate.net This approach provides excellent yields at room temperature. researchgate.net Another green approach involves the electrochemical methylthiolation of imidazo[2,1-b]thiazoles using DMSO as both the source of the methylthio group and the solvent, avoiding the need for external transition metals and oxidants. tandfonline.com

One-pot cascade reactions that form C-X (X = C, N, O, S) bonds and construct the heterocyclic ring without metal catalysts, ligands, or auxiliary additives are also gaining importance. acs.org These methods are not only more efficient but also minimize the generation of hazardous waste. nih.gov The use of alternative energy sources like microwave irradiation has also been explored to accelerate reaction times and improve yields for the synthesis of related benzimidazo[2,1-b]thiazole derivatives. researchgate.net

Future research will likely focus on:

Expanding the use of green solvents and catalysts. mdpi.com

Developing more one-pot, multi-component reactions. rsc.org

Utilizing visible-light-promoted cyclization reactions to avoid transition metals and external photocatalysts. researchgate.net

Exploration of Undiscovered Chemical Reactivity and Derivatization Pathways

The chemical reactivity of the imidazo[2,1-b]benzothiazole-3-thiol core offers numerous possibilities for derivatization. The thiol group at the 3-position is a key functional handle for introducing a wide variety of substituents, allowing for the creation of diverse chemical libraries for biological screening.

Studies have shown that the imidazo[2,1-b]thiazole ring can undergo various functionalizations. For example, direct C-H bond activation and nucleophilic attack/addition cyclization reactions have been used to synthesize 3-benzyl- and 3-benzyl-2-phenyl-benzo acs.orgresearchgate.netimidazo[2,1-b]thiazoles. acs.orgnih.gov The reaction of imidazo[2,1-b]thiazolines with organometallic reagents has also been explored, revealing unexpected reactivity where organolithium reagents attack the sulfur atom, leading to the formation of 2-thioalkyl- or 2-thioarylimidazoles. nih.gov

Future exploration of derivatization pathways could include:

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction has been successfully used to synthesize imidazo[2,1-b]thiazole-linked triazole conjugates, demonstrating the utility of this approach for creating complex molecules. researchgate.net

Multi-component Reactions: The Groebke-Blackburn-Bienaymé reaction has been employed to synthesize unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework in good to excellent yields. researchgate.net

C-H Functionalization: Further investigation into the regioselective functionalization of the C-H bonds on the benzothiazole (B30560) and imidazole (B134444) rings will enable the synthesis of novel derivatives with tailored properties. semanticscholar.orgmdpi.com

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Computational modeling is becoming an indispensable tool in modern drug discovery and materials science. For this compound research, computational methods can provide deep insights into reaction mechanisms, predict the properties of new derivatives, and guide the rational design of compounds with specific biological activities.

Molecular docking studies have been instrumental in understanding the binding modes of imidazo[2,1-b]thiazole derivatives with various biological targets. For instance, docking studies have been used to investigate the interactions of these compounds with focal adhesion kinase (FAK), pantothenate synthetase of Mycobacterium tuberculosis, and bacterial dihydroorotase. rsc.orgnih.govresearchgate.net These studies help to elucidate the key interactions between the ligand and the protein's active site, providing a basis for designing more potent inhibitors. nih.gov

Computational analysis has also been used to understand the reaction mechanisms of synthetic transformations. For example, a computational and experimental analysis of the catalyst-free synthesis of benzo acs.orgresearchgate.netimidazo[2,1-b]thiazole derivatives has been reported. researchgate.net

Future applications of computational modeling in this field will likely involve:

Quantum Mechanics (QM) Calculations: To more accurately predict reaction pathways and transition states for novel synthetic routes.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-protein complexes and to assess the stability of the binding interactions over time. rsc.org

In Silico ADMET Prediction: To evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of newly designed compounds at an early stage of development. rsc.org

Expansion of Academic Research Applications and Structure-Activity Relationship Elucidation

The imidazo[2,1-b]benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and immunosuppressive properties. mdpi.comacs.orgnih.govpcbiochemres.com

Table 1: Selected Biological Activities of Imidazo[2,1-b]benzothiazole Derivatives

Biological ActivityTarget/MechanismReference
AnticancerFocal Adhesion Kinase (FAK) Inhibition, Tubulin Polymerization Inhibition researchgate.netnih.gov
Anti-tubercularPantothenate Synthetase (PS) Inhibition rsc.orgnih.gov
ImmunosuppressiveSuppression of Delayed-Type Hypersensitivity acs.orgnih.gov
AntibacterialInhibition of essential bacterial enzymes researchgate.netekb.eg
AntifungalDisruption of fungal cell processes pcbiochemres.com

The elucidation of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of these compounds. For example, studies on imidazo[2,1-b] acs.orgnih.govsemanticscholar.orgthiadiazole-benzimidazole derivatives have shown that a p-substituted phenyl group in the imidazo[2,1-b] acs.orgnih.govsemanticscholar.orgthiadiazole ring and a chloro group in the benzimidazole (B57391) ring enhance anti-tuberculosis activity. nih.gov Similarly, for immunosuppressive activity, 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole was identified as the most active compound in a series of 2-phenylimidazo[2,1-b]benzothiazole derivatives. nih.gov

Future research will continue to expand the academic applications of these compounds by:

Screening against a wider range of biological targets.

Investigating their potential in materials science, for example, as host materials for organic light-emitting diodes (OLEDs). frontiersin.org

Conducting more in-depth SAR studies to refine the design of next-generation therapeutic agents. nih.gov

Q & A

Q. How can computational reaction path searches accelerate the discovery of novel imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer :
  • Reaction Prediction Tools : Use artificial intelligence (e.g., IBM RXN) trained on USPTO datasets to propose novel synthetic routes.
  • Transition State Analysis : Apply Gaussian or ORCA to identify low-energy pathways for ring-closing steps .

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